S-(+)-O-Desmethyl-Venlafaxine d6
Description
Properties
CAS No. |
1062609-99-7 |
|---|---|
Molecular Formula |
C16H19D6NO2 |
Molecular Weight |
269.37 |
Purity |
0.95 |
Related CAS |
142761-12-4 (unlabelled) |
tag |
Venlafaxine Impurities |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for S + O Desmethyl Venlafaxine D6
Advanced Synthetic Routes for O-Desmethyl-Venlafaxine Precursors
The synthesis of O-Desmethyl-Venlafaxine (ODV), the primary precursor for the deuterated analog, can be achieved through several advanced routes. One common approach begins with p-hydroxyacetophenone. researchgate.net A more recent and efficient method starts from p-hydroxyphenyl acetonitrile (B52724), which undergoes a five-step reaction sequence to produce O-desmethylvenlafaxine succinate (B1194679) with high purity and yield. researchgate.net This process includes benzyl (B1604629) protection of the phenolic hydroxyl group, condensation with cyclohexanone, deprotection, cyano reduction, and dimethylation. researchgate.netresearchgate.net
Another synthetic strategy involves the demethylation of venlafaxine (B1195380) itself. google.com This can be accomplished using various demethylating agents, such as cysteine sodium salt or sodium penicillamine, in a one-pot reaction. ciac.jl.cn This method simplifies the process and can achieve yields as high as 86%. ciac.jl.cn An alternative route utilizes a spiro-venlafaxine intermediate, which is then demethylated to form ODV. google.comresearchgate.net This approach can reduce reaction times and production costs. google.com
A summary of a modern, high-yield synthetic route starting from p-hydroxyphenyl acetonitrile is detailed below: researchgate.net
| Step | Reaction | Reagents and Conditions | Purity/Yield |
| 1 | Benzyl Protection | p-hydroxyphenylacetonitrile, benzyl bromide, K₂CO₃ | 99.83% purity, 98.92% yield |
| 2 | Nucleophilic Addition | Intermediate I, cyclohexanone, NaOH, (n-Bu)₄N⁺Br⁻ | 99.13% purity, 99.71% yield |
| 3 | Deprotection & Reduction | Intermediate II, 10% Pd/C, 2.0 MPa H₂ | 98.32% purity, 94.20% yield |
| 4 | Dimethylation | Intermediate III, 37% formaldehyde, 85% formic acid | 99.20% purity, 84.77% yield |
| 5 | Salt Formation | O-desmethylvenlafaxine (ODV), succinic acid, acetone (B3395972)/water | 99.92% purity, 90.27% yield |
Techniques for Deuterium (B1214612) Incorporation and Exchange Reactions
Deuterium can be introduced into a molecule through various methods, with the goal of replacing specific hydrogen atoms with their heavier isotope. clearsynth.comjuniperpublishers.com This process, known as deuteration, can alter the metabolic profile of a drug. juniperpublishers.com Common deuterium sources include deuterium gas (D₂) and deuterium oxide (D₂O). juniperpublishers.comyoutube.com Catalytic deuteration using metal catalysts like palladium or platinum is a frequent approach. juniperpublishers.com
A notable technique for deuterating N-alkylamine-based compounds involves a catalytic reaction with a Lewis acid and a Brønsted base, which facilitates the conversion of the drug molecule into an enamine. nih.gov This enamine then reacts with a deuterated species, generated from a source like acetone-d6 (B32918), to introduce deuterium at specific positions with high efficiency. nih.gov This method can achieve up to 99% deuterium incorporation. nih.gov
Stereoselective Synthesis Approaches for the S-(+)-Enantiomer d6
Obtaining the specific S-(+)-enantiomer of O-Desmethyl-Venlafaxine d6 requires a stereoselective synthetic approach. Such methods are crucial as different enantiomers of a drug can have distinct pharmacological properties. mit.edu One strategy to achieve this is through asymmetric synthesis, which creates a specific stereoisomer from the outset. For venlafaxine and its analogs, organocatalysts have been used to achieve asymmetric total synthesis. google.com
Another approach is chiral resolution, where a racemic mixture is separated into its individual enantiomers. For venlafaxine and O-desmethylvenlafaxine, this can be accomplished using techniques like capillary electrophoresis with charged cyclodextrins or high-performance liquid chromatography (HPLC) with a chiral column. nih.govnih.gov While these are analytical methods, the principles can be adapted for preparative scale separation.
The stabilization of a chiral center can also be enhanced by deuterium labeling, which can slow the rate of in vivo enantiomeric switching. assumption.edunih.gov
Optimization of Deuterium Incorporation Levels
Maximizing the level of deuterium incorporation is essential for the utility of the labeled compound. The efficiency of deuterium incorporation can be influenced by several factors, including the choice of catalyst, the deuterium source, and the reaction conditions. nih.gov For instance, in the catalytic deuteration of N-alkylamines, the use of B(C₆F₅)₃ as a Lewis acid catalyst in combination with acetone-d6 as the deuterium source has been shown to be highly effective. nih.gov
The level of deuterium incorporation is typically determined by analytical methods such as ¹H NMR spectroscopy and mass spectrometry. nih.govrsc.org These techniques allow for the precise measurement of the percentage of deuterium at specific sites within the molecule. rsc.org Careful optimization of reaction parameters like temperature, pressure, and reaction time is necessary to achieve high levels of deuteration. researchgate.net
Purification and Isolation of Deuterated Compounds
After synthesis and deuterium labeling, the final product must be purified to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Common purification techniques include crystallization, which is effective for obtaining pure, crystalline salts of the final compound. researchgate.net For example, O-desmethylvenlafaxine succinate can be crystallized from a mixed solvent system of acetone and water to achieve high purity. researchgate.netgoogle.com
Chromatographic methods are also widely used for the purification of deuterated compounds. Silica gel chromatography is a standard technique for separating organic compounds based on their polarity. assumption.edu For more challenging separations, high-performance liquid chromatography (HPLC) can be employed, often using specialized columns to achieve high resolution. nih.gov The purity of the final isolated compound is then verified using analytical techniques such as HPLC and NMR spectroscopy to confirm both its chemical and isotopic purity. rsc.org A newer technology utilizing graphene has shown potential as an inexpensive and effective method for deuterium purification. jsap.or.jp
Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Identity
High-Resolution Mass Spectrometry (HRMS) for Definitive Isotopic Labeling and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of S-(+)-O-Desmethyl-Venlafaxine d6. Its ability to measure mass-to-charge ratios with exceptional accuracy allows for the unambiguous determination of the elemental formula, which in turn confirms the successful incorporation of the six deuterium (B1214612) atoms. The exact mass of this compound is 269.2262 Da, corresponding to the molecular formula C₁₆H₁₉D₆NO₂. caymanchem.comnih.gov
HRMS analysis can readily distinguish the deuterated compound from its non-labeled counterpart, O-Desmethylvenlafaxine (C₁₆H₂₅NO₂, exact mass 263.1885 Da), due to the significant mass difference. This high mass accuracy is also critical for impurity profiling, enabling the identification and elemental composition assignment of any potential trace impurities that may not have been fully removed during synthesis and purification.
Tandem mass spectrometry (MS/MS), often performed on a high-resolution instrument, provides structural information through controlled fragmentation of the protonated molecule. In positive ion mode electrospray ionization (+ESI), this compound is readily protonated to form the precursor ion [M+H]⁺ with an m/z of approximately 270.2.
The primary fragmentation pathway for O-desmethylvenlafaxine and its analogues involves the cleavage of the benzylic C-C bond, alpha to the nitrogen atom. youtube.com This process, known as alpha cleavage, results in the formation of a stable, charged fragment containing the deuterated dimethylamine (B145610) group. For this compound, this characteristic fragmentation yields a major product ion corresponding to the loss of the cyclohexanol-phenol moiety.
While specific MRM (Multiple Reaction Monitoring) transitions for this compound are established during method development for specific assays, data from related compounds allows for the prediction of its primary fragmentation. The non-deuterated O-desmethylvenlafaxine (ODV) shows a transition of m/z 264.2 → 107.1. nih.govnih.gov The fragmentation of Venlafaxine-d6 (which also contains the N,N-di(methyl-d3) group) is reported as m/z 284.4 → 121.0. nih.govnih.govresearchgate.net This indicates that the major fragmentation pathway involves the loss of the largest alkyl fragment to produce a stable ion containing the nitrogen. The key fragment for this compound would therefore involve the charged di(methyl-d3)amino ethyl portion of the molecule.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion (m/z) | Neutral Loss |
| O-Desmethylvenlafaxine | 264.2 | 107.1 | C₁₀H₁₃O₂ |
| Venlafaxine-d6 | 284.4 | 121.0 | C₁₀H₁₃O |
| This compound | ~270.2 | Predicted ~113 | C₁₀H₁₃O₂ |
Table 1: Comparison of MS/MS fragmentation transitions for O-Desmethylvenlafaxine and related deuterated compounds. The product ion for the d6 compound is predicted based on established fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Location
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for non-destructive structural elucidation and provides definitive proof of the deuterium atom locations. The IUPAC name, 4-[(1S)-2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol, specifies that the six deuterium atoms replace the six hydrogens on the two N-methyl groups. nih.gov
In the ¹H NMR spectrum of this compound, the most telling feature is the absence of the sharp singlet that would typically appear around 2.2-2.3 ppm, corresponding to the six protons of the N(CH₃)₂ group in the non-deuterated compound. The remaining proton signals for the aromatic ring, the cyclohexanol (B46403) ring, and the ethyl chain would be present and exhibit their expected chemical shifts and coupling patterns, confirming the integrity of the core structure.
The ¹³C NMR spectrum provides complementary evidence. The signals for the two deuterated methyl carbons, -N(CD₃)₂, are still observed. However, due to coupling with the deuterium nucleus (spin I=1), these carbon signals appear as complex multiplets (typically septets or nonets) instead of sharp singlets. Furthermore, the isotope effect causes these signals to shift slightly upfield compared to their position in the ¹H-containing analogue.
Chiral Chromatography for Enantiomeric Purity Assessment of this compound
As the compound is the specific S-(+) enantiomer, verifying its enantiomeric purity is critical. This is achieved using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC). benthamdirect.comnih.gov Since deuterium labeling does not impact the molecule's chirality, methods developed for the separation of non-labeled O-desmethylvenlafaxine enantiomers are directly applicable. nih.govresearchgate.net
Successful enantioselective separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the S-(+) and R-(-) enantiomers, causing them to elute from the column at different times. A well-documented method utilizes a vancomycin-based chiral column. nih.govdntb.gov.ua The enantiomeric purity is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram. For this compound, a single, sharp peak at the retention time corresponding to the S-(+) enantiomer should be observed, with a minimal or non-existent peak for the R-(-) enantiomer.
| Parameter | Condition |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Column | CHRIOBIOTIC V (vancomycin-based CSP) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 30 mmol/l Ammonium (B1175870) Acetate (B1210297) in Methanol (B129727) (15:85, v/v), pH 6.0 |
| Flow Rate | 1.0 mL/min |
| Detection | Mass Spectrometry (MS) or UV (226, 278 nm) caymanchem.comnih.gov |
Table 2: Example of a validated chiral HPLC method suitable for assessing the enantiomeric purity of this compound. nih.gov
Other Advanced Spectroscopic Techniques for Isotopic Integrity Verification (e.g., IR spectroscopy)
Infrared (IR) spectroscopy offers a straightforward method for verifying the presence of the carbon-deuterium (C-D) bonds, thus confirming the isotopic integrity of the compound. The vibrational frequency of a chemical bond is dependent on the masses of the connected atoms. Because deuterium is twice as heavy as protium (B1232500) (¹H), the C-D bond stretching vibration occurs at a significantly lower frequency than a C-H bond.
Aliphatic C-H bonds typically show strong absorption bands in the 2850–3000 cm⁻¹ region of the IR spectrum. In contrast, the C-D stretching vibration appears in a much less crowded region of the spectrum, typically between 2100 cm⁻¹ and 2300 cm⁻¹. askfilo.comacs.orgresearchgate.net This region is often called a "transparent window" in the spectra of biological molecules. acs.org
Therefore, the IR spectrum of this compound is expected to show a distinct signal in the ~2100-2200 cm⁻¹ range, confirming the presence of the C-D bonds on the N-methyl groups. askfilo.comvaia.com Concurrently, a significant reduction in the intensity of the aliphatic C-H stretching bands would be observed compared to the spectrum of the non-deuterated standard. This provides clear and rapid verification of the successful isotopic labeling.
Analytical Method Development and Validation Utilizing S + O Desmethyl Venlafaxine D6 As an Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Quantitative Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a principal technique for the quantitative analysis of O-desmethylvenlafaxine in various biological matrices. nih.govnih.govpharmacokinetica.ru The high selectivity and sensitivity of LC-MS/MS make it ideal for detecting and quantifying analytes at low concentrations. epa.govnih.gov The use of a deuterated internal standard like S-(+)-O-Desmethyl-Venlafaxine d6 is integral to these methods, compensating for variability during sample preparation and analysis. aptochem.combiopharmaservices.com
Optimization of Chromatographic Conditions for Deuterated Internal Standards
The primary goal in optimizing chromatographic conditions is to achieve a symmetrical peak shape, adequate retention, and efficient separation from other matrix components. For deuterated internal standards to be effective, they should ideally co-elute with the non-labeled analyte. aptochem.com This ensures that both the analyte and the internal standard experience similar matrix effects and ionization suppression or enhancement. wuxiapptec.com
Key parameters that are systematically optimized include:
Mobile Phase Composition: The ratio of aqueous and organic solvents (e.g., acetonitrile (B52724) or methanol) and the pH of the aqueous phase are adjusted to achieve optimal separation. mdpi.com For instance, a mobile phase consisting of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) has been successfully used. epa.govnih.gov
Column Chemistry and Dimensions: The choice of the stationary phase (e.g., C18, Phenyl) and column dimensions (length, internal diameter, and particle size) significantly impacts the separation. hubspot.netresearchgate.net
Flow Rate: The flow rate of the mobile phase is optimized to ensure efficient separation within a reasonable analysis time. epa.govnih.gov
Column Temperature: Maintaining a consistent column temperature helps to ensure reproducible retention times and peak shapes.
The optimization process often employs a systematic approach, such as the one-variable-at-a-time method or design of experiments (DoE), to identify the most robust chromatographic conditions. mdpi.com
Mass Spectrometric Parameters for this compound Detection and Quantification
For quantitative analysis using tandem mass spectrometry, the instrument is typically operated in the Multiple Reaction Monitoring (MRM) mode. epa.govnih.govresearchgate.net This involves selecting a specific precursor ion for the analyte and its corresponding product ion, as well as for the deuterated internal standard.
For S-(+)-O-Desmethyl-Venlafaxine, a common precursor-to-product ion transition monitored is m/z 264.3 → 58.1. nih.gov For its deuterated counterpart, this compound, the transition would be shifted by the mass of the deuterium (B1214612) labels. The specific transitions are determined by infusing a standard solution of the analyte and the internal standard into the mass spectrometer and optimizing the collision energy to produce the most intense and stable fragment ions.
Table 1: Illustrative Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| O-Desmethylvenlafaxine | 264.3 | 58.1 |
| This compound | 270.3 | 64.1 |
Note: The exact m/z values for the deuterated standard may vary depending on the specific labeling pattern.
Principles of Isotope Dilution Mass Spectrometry in Quantification
Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying compounds. osti.govwikipedia.org The fundamental principle involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. wikipedia.org This "spiked" sample is then processed and analyzed by mass spectrometry.
The key advantages of IDMS include: wikipedia.org
High Precision and Accuracy: By using the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, the method corrects for variations in sample preparation, chromatographic injection, and ionization efficiency. aptochem.combiopharmaservices.com
Correction for Matrix Effects: Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it is affected by matrix interferences in the same way, thus canceling out these effects. wuxiapptec.com
The concentration of the analyte in the original sample is calculated based on the measured isotope ratio in the final extract and the known amount of the added internal standard. osti.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While LC-MS/MS is more commonly employed for the analysis of compounds like O-desmethylvenlafaxine, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized. epa.gov For GC-MS analysis, derivatization of the analyte and internal standard is often necessary to increase their volatility and thermal stability.
Similar to LC-MS/MS, isotope dilution principles are applied in GC-MS to ensure accurate quantification. americanlaboratory.com The use of a deuterated internal standard like this compound is crucial for correcting for variability in the derivatization process and during chromatographic separation and detection. americanlaboratory.com The mass spectrometer is operated to monitor specific ions for both the derivatized analyte and the deuterated internal standard.
Development of Robust Bioanalytical Assays for Preclinical and In Vitro Studies
The development of a robust bioanalytical assay is a multi-step process that ensures the method is reliable and fit for its intended purpose. austinpublishinggroup.com Utilizing a deuterated internal standard like this compound is a key component of this process.
The development process typically involves:
Selection of the Analytical Technique: Choosing between LC-MS/MS and GC-MS based on the analyte's properties and the required sensitivity.
Optimization of Sample Preparation: Developing an efficient extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix. wuxiapptec.com
Method Optimization: Fine-tuning the chromatographic and mass spectrometric parameters as described in the sections above.
Method Validation: A comprehensive validation process to demonstrate the method's performance characteristics. austinpublishinggroup.com
Validation Parameters for Analytical Methods Incorporating Deuterated Standards
To ensure the reliability of a bioanalytical method, it must be validated according to established guidelines from regulatory bodies like the FDA and EMA. europa.eupharmacompass.comnih.govfda.gov The use of a deuterated internal standard is a critical aspect of this validation. austinpublishinggroup.comajpsonline.com Key validation parameters include:
Accuracy: The closeness of the measured concentration to the true concentration. It is typically expressed as a percentage of the nominal value. ajpsonline.com
Precision: The degree of scatter between a series of measurements. It is usually expressed as the coefficient of variation (CV). ajpsonline.com
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ajpsonline.com
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ajpsonline.com
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. ajpsonline.com
Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantitation, LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Recovery | Consistent, precise, and reproducible |
Source: Based on general principles from FDA and EMA guidelines. europa.eupharmacompass.com
The successful validation of these parameters demonstrates that the analytical method is accurate, reliable, and suitable for its intended purpose in preclinical and in vitro studies. austinpublishinggroup.comjapsonline.com
Applications in Preclinical Metabolic Research and Enzyme Kinetics
Use of S-(+)-O-Desmethyl-Venlafaxine d6 for Tracing Metabolic Pathways of Venlafaxine (B1195380) and its Metabolites
In preclinical research, understanding the metabolic fate of a drug is paramount. This compound is primarily utilized as an internal standard in bioanalytical methods, most commonly liquid chromatography-mass spectrometry (LC-MS), for the precise and accurate quantification of its non-labeled counterpart, O-desmethylvenlafaxine (ODV), in biological matrices such as plasma, urine, and tissue homogenates.
The process of tracing metabolic pathways involves administering the parent drug, venlafaxine, to preclinical models and then measuring the concentrations of the parent drug and its metabolites over time. Because the deuterated standard has a higher mass than the endogenous metabolite but exhibits nearly identical chemical and chromatographic properties, it can be added to biological samples at a known concentration during sample preparation. This allows for the correction of any variability during sample extraction and analysis, ensuring high precision and accuracy in the quantification of the metabolite formed in vivo. By accurately plotting the concentration-time profiles of venlafaxine and ODV, researchers can delineate the primary metabolic routes, calculate key pharmacokinetic parameters, and understand the disposition of the drug.
In Vitro Biotransformation Studies Using Hepatic Microsomes and Recombinant Enzymes
In vitro models are essential for identifying the specific enzymes and pathways involved in drug metabolism before advancing to in-vivo studies. Human liver microsomes, which contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, are a standard tool for this purpose.
In these studies, venlafaxine is incubated with hepatic microsomes. The reaction is then stopped, and the amount of metabolites formed, such as ODV and N-desmethylvenlafaxine (NDV), is measured. This compound is indispensable in this context as an internal standard for the quantification of the ODV produced. nih.gov This allows for the determination of the rate of metabolite formation.
To further pinpoint which specific enzyme is responsible for a particular metabolic step, recombinant enzymes (e.g., individual human CYP enzymes expressed in cell lines) are used. acs.orgnih.gov By incubating venlafaxine with a panel of specific recombinant CYP enzymes, researchers can identify which isoforms are capable of catalyzing its O-demethylation and N-demethylation. Again, the accurate quantification of the resulting metabolites, enabled by the use of deuterated standards like this compound, is crucial for determining the contribution of each enzyme.
Table 1: Key Metabolic Pathways of Venlafaxine Investigated In Vitro
| Metabolic Reaction | Primary Metabolite | Key Enzymes Identified | Role of Deuterated Standard |
| O-demethylation | O-desmethylvenlafaxine (ODV) | CYP2D6 (major), CYP2C19, CYP2C9 (minor) | Internal standard for accurate quantification of ODV. nih.govresearchgate.net |
| N-demethylation | N-desmethylvenlafaxine (NDV) | CYP3A4, CYP2C19, CYP2C9 | Internal standard for quantification of NDV (using NDV-d6). |
| Further Metabolism | N,O-didesmethylvenlafaxine (DDV) | CYP2C19, CYP2D6, CYP3A4 | Internal standard for quantification of DDV (using DDV-d6). researchgate.net |
Investigation of Cytochrome P450 (CYP) Enzyme Contribution to O-Demethylation Pathways
The O-demethylation of venlafaxine to its pharmacologically active metabolite, ODV, is the principal metabolic pathway. researchgate.net Extensive in vitro studies have confirmed that CYP2D6 is the primary enzyme responsible for this conversion. nih.govnih.govresearchgate.net The high affinity and catalytic efficiency of CYP2D6 for venlafaxine make this the dominant route in individuals with normal enzyme function. nih.gov
However, other enzymes also contribute to a lesser extent. Studies using recombinant enzymes and chemical inhibitors have shown that CYP2C19 and CYP2C9 are also capable of forming ODV. nih.govresearchgate.net In individuals who are "poor metabolizers" due to genetic polymorphisms in the CYP2D6 gene, these alternative pathways become more significant. researchgate.net The precise characterization of the roles of these different enzymes is heavily reliant on robust bioanalytical methods where deuterated standards like this compound ensure that the kinetic data are reliable.
Table 2: Contribution of CYP Isoforms to Venlafaxine Metabolism
| CYP Isoform | Primary Metabolic Reaction Catalyzed | Significance |
| CYP2D6 | O-demethylation to ODV | Major pathway; subject to genetic polymorphism. nih.govnih.govresearchgate.net |
| CYP3A4 | N-demethylation to NDV | A minor pathway that can become more relevant in CYP2D6 poor metabolizers. researchgate.net |
| CYP2C19 | O-demethylation to ODV (minor), N-demethylation to NDV | Minor contributor to ODV formation; also involved in subsequent metabolism. nih.govresearchgate.net |
| CYP2C9 | O-demethylation to ODV (minor), N-demethylation to NDV | Minor contributor to venlafaxine metabolism. nih.gov |
Kinetic Characterization of Metabolizing Enzymes with Deuterated Substrates (e.g., Kinetic Isotope Effects)
Deuterated compounds are not only used as analytical standards but can also be employed as substrates to investigate enzyme mechanisms through the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is slowed when a hydrogen atom at the site of bond cleavage is replaced by a heavier deuterium (B1214612) atom. This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a carbon-hydrogen (C-H) bond, thus requiring more energy to break.
In the context of venlafaxine metabolism, if a deuterated version of venlafaxine (e.g., venlafaxine-d3 on the O-methyl group) were used as a substrate for CYP2D6, a significant decrease in the rate of ODV formation compared to the non-deuterated venlafaxine would be observed. This observation of a KIE would provide strong evidence that the cleavage of the C-H bond on the methyl group is the rate-limiting (or at least partially rate-limiting) step in the enzymatic reaction. nih.govnih.govresearchgate.net This technique is a powerful tool for academic and industrial scientists to probe the mechanisms of drug-metabolizing enzymes. nih.gov The ability to modulate metabolic rates through deuteration has also been explored as a drug development strategy to improve the pharmacokinetic profiles of certain drugs. juniperpublishers.com
Role of Deuterated Analogs in Identifying Novel Metabolites in Preclinical Models
During drug development, it is crucial to identify all significant metabolites, as they may have their own pharmacological activity or potential toxicity. The search for unknown or novel metabolites in complex biological samples can be challenging due to the high number of endogenous compounds that can interfere with the analysis.
Stable isotope labeling provides a powerful solution to this challenge. In a typical experiment, a 1:1 mixture of the non-labeled drug (venlafaxine) and a deuterated version (e.g., venlafaxine-d6) is administered to a preclinical model. When the biological samples are analyzed by mass spectrometry, any molecule derived from the drug will appear as a characteristic doublet of peaks with a specific mass difference corresponding to the number of deuterium atoms.
This isotopic signature acts as a filter, allowing researchers to easily distinguish drug-related material from the background matrix of endogenous compounds. By searching for these unique isotopic doublets in the mass spectrometry data, scientists can uncover previously unknown or unexpected metabolites, such as products of hydroxylation, glucuronidation, or other phase I and phase II reactions. This approach significantly enhances the confidence and efficiency of metabolite identification in preclinical safety and metabolism studies. tandfonline.comnih.gov
Pharmacokinetic Investigations in Preclinical Models Using Deuterated Tracers
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in In Vitro Systems and Animal Models
The use of deuterated tracers like S-(+)-O-Desmethyl-Venlafaxine d6 is pivotal in delineating the ADME properties of O-desmethylvenlafaxine. In preclinical settings, these studies are foundational to predicting the compound's behavior in humans.
In Vitro Systems:
Metabolism: In vitro studies using human liver microsomes are instrumental in identifying the metabolic pathways and the specific cytochrome P450 (CYP) enzymes responsible for the biotransformation of a drug. While venlafaxine (B1195380) is primarily metabolized to ODV by CYP2D6, with minor contributions from CYP2C19, further metabolism of ODV can be investigated. nih.gov By incubating this compound with liver microsomes, researchers can accurately identify and quantify subsequent metabolites using mass spectrometry, as the deuterium (B1214612) label provides a distinct mass shift. Studies have shown that the formation of ODV in vitro follows Michaelis-Menten kinetics. nih.gov
Transporter Studies: Cell-based assays utilizing transfected cell lines that express specific drug transporters (e.g., P-glycoprotein) can determine if S-(+)-O-Desmethyl-Venlafaxine is a substrate or inhibitor of these transporters. The deuterated form allows for clear differentiation from any endogenous compounds.
Animal Models:
Pharmacokinetic Profiling: Following administration of the non-labeled drug to animal models such as mice, rats, or dogs, this compound is used as an internal standard for the quantification of the formed ODV in plasma, urine, and feces over time. nih.gov This allows for the determination of key pharmacokinetic parameters.
Tissue Distribution: Whole-body autoradiography or liquid chromatography-mass spectrometry (LC-MS/MS) analysis of tissue homogenates after administration of the parent drug helps in understanding the extent of distribution of ODV into various organs and tissues. The use of a deuterated standard ensures accurate measurement in complex biological matrices.
Below is a representative table of pharmacokinetic parameters for O-desmethylvenlafaxine in various preclinical species, which would be determined using this compound as an internal standard.
| Parameter | Mouse | Rat | Dog | Rhesus Monkey |
| Tmax (h) | ~2 | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| Cmax (ng/mL) | Varies with dose | Varies with dose | Not detected | Not measurable |
| AUC (ng·h/mL) | 18-39% of Venlafaxine AUC | Lower than Venlafaxine | Not detected | Not measurable |
| t1/2 (h) | ~2 (for Venlafaxine) | ~1 (for Venlafaxine) | 2-4 (for Venlafaxine) | 2-4 (for Venlafaxine) |
| Clearance | High (for Venlafaxine) | High (for Venlafaxine) | High (for Venlafaxine) | High (for Venlafaxine) |
| Volume of Distribution | High (for Venlafaxine) | High (for Venlafaxine) | High (for Venlafaxine) | High (for Venlafaxine) |
Note: This table presents representative data for O-desmethylvenlafaxine exposure relative to the parent drug, venlafaxine, as detailed preclinical data for the metabolite alone is sparse in the public domain. Exposure to ODV is generally less than that of venlafaxine in most animal models, with it being undetectable in dogs and rhesus monkeys in some studies. nih.gov
Determination of Preclinical Bioavailability and Systemic Exposure with Deuterated Tracers
The absolute bioavailability of a drug is a critical parameter that dictates its potential for oral administration. While the bioavailability of the parent drug, venlafaxine, has been studied in animal models, the systemic exposure to its active metabolite, O-desmethylvenlafaxine, is equally important.
By administering a known intravenous dose of the non-labeled drug and an oral dose, and using this compound as the internal standard for plasma sample analysis, the area under the curve (AUC) for both routes can be determined for ODV. The absolute bioavailability (F) of the parent drug can be calculated, and the relative exposure to the metabolite can be assessed. For instance, in rats, the absolute bioavailability of venlafaxine is low at approximately 12.6%, and in rhesus monkeys, it is even lower at 6.5%. nih.gov In dogs, it is moderately higher at 59.8%. nih.gov The exposure to ODV in these species is generally lower than that of the parent compound. nih.gov
The use of a deuterated tracer is crucial for these studies as it allows for the simultaneous administration of a labeled intravenous dose and a non-labeled oral dose (a "cassette" or "cocktail" approach), which can reduce inter-animal variability and the number of animals required for the study.
Investigation of Drug-Drug Interactions Affecting O-Desmethyl-Venlafaxine Pharmacokinetics in Animal Models
Drug-drug interactions (DDIs) can significantly alter the pharmacokinetic profile of a drug, leading to potential toxicity or loss of efficacy. This compound can be instrumental in preclinical DDI studies.
CYP Inhibition/Induction: Animal models can be co-administered a known CYP inhibitor or inducer along with venlafaxine. By using this compound as an internal standard, the impact of the co-administered drug on the formation and subsequent clearance of ODV can be precisely quantified. For example, potent inhibitors of CYP2D6 would be expected to significantly reduce the formation of ODV.
Transporter-Mediated Interactions: Similar studies can be designed to investigate the impact of drugs that inhibit or induce drug transporters on the systemic and tissue-level exposure of ODV.
Compartmental and Non-Compartmental Pharmacokinetic Modeling Using Deuterated Data
Pharmacokinetic modeling is essential for summarizing and predicting the behavior of a drug and its metabolites. The high-quality concentration-time data obtained using this compound as an internal standard is fundamental for both non-compartmental and compartmental modeling approaches.
Non-Compartmental Analysis (NCA): This method provides key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life directly from the concentration-time data.
Compartmental Modeling: This approach involves fitting the concentration-time data to a mathematical model that describes the body as a series of compartments. This can provide more detailed insights into the distribution and elimination kinetics of ODV. A one-compartment model with first-pass metabolism has been used to describe the pharmacokinetics of venlafaxine and ODV. nih.gov
Population Pharmacokinetic (PopPK) Modeling: In more advanced studies, data from a population of animals can be analyzed using non-linear mixed-effects modeling. This allows for the identification of sources of variability in the pharmacokinetics of ODV. nih.gov
The precise data generated with the aid of deuterated standards enhances the predictive power of these models, which can then be used to simulate different dosing scenarios and to help in the design of first-in-human studies.
Exploration of Pharmacodynamic Mechanisms and Receptor Interactions in in Vitro and Preclinical Contexts As a Research Tool
Receptor Binding Studies and Ligand-Binding Assays with Deuterated Analogs
While specific receptor binding data for S-(+)-O-Desmethyl-Venlafaxine d6 is not extensively detailed in publicly available literature, the pharmacodynamic profile of its parent compound, venlafaxine (B1195380), and its primary active metabolite, O-desmethylvenlafaxine (ODV), is well-established. Venlafaxine and ODV are potent inhibitors of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. pharmgkb.orgdrugbank.com They exhibit a significantly lower affinity for the dopamine (B1211576) transporter (DAT). pharmgkb.org This dual reuptake inhibition is central to their therapeutic effects. pharmgkb.orgdrugbank.com
Ligand-binding assays using radiolabeled compounds are a standard method to determine the affinity of a drug for various receptors and transporters. In the context of venlafaxine research, deuterated analogs like this compound are invaluable as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) methods used to quantify venlafaxine and ODV in biological samples. nih.govnih.gov This ensures accurate measurement of the concentrations of the active moieties in plasma or tissue, which is crucial for correlating drug levels with receptor occupancy and pharmacodynamic effects.
The stereochemistry of venlafaxine and its metabolites plays a role in their receptor interactions. The (S)-enantiomer of venlafaxine is reported to inhibit the reuptake of both serotonin and norepinephrine, while the (R)-enantiomer shows greater selectivity for serotonin reuptake inhibition. nih.gov O-desmethylvenlafaxine demonstrates a similar potency to venlafaxine in inhibiting the reuptake of both neurotransmitters. pharmgkb.org
Functional Assays for Neurotransmitter Reuptake Inhibition in Cellular and Synaptosomal Preparations
Functional assays are essential for moving beyond simple binding affinity to understand the actual biological effect of a compound. For S-(+)-O-Desmethyl-Venlafaxine, these assays would typically be conducted using its non-deuterated form, O-desmethylvenlafaxine, to assess its ability to inhibit neurotransmitter reuptake in various in vitro systems.
The data from these functional assays, when combined with the concentration data obtained using deuterated standards like this compound, allows researchers to build a comprehensive picture of the drug's mechanism of action.
Characterization of Target Engagement in Preclinical Brain Models Using Labeled Compounds
The use of labeled compounds is fundamental to characterizing target engagement in preclinical brain models. While direct studies using this compound for in vivo imaging are not commonly reported, the principle of using labeled compounds to measure a drug's interaction with its intended target in a living organism is a cornerstone of neuropharmacology research.
Techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT), often utilizing radiolabeled versions of a drug or a competing ligand, can visualize and quantify receptor or transporter occupancy in the brain. By administering the unlabeled drug (e.g., O-desmethylvenlafaxine) and a radiolabeled tracer that binds to the same target (e.g., a SERT or NET tracer), researchers can measure the displacement of the tracer and thereby determine the degree of target engagement at different drug doses.
Deuterated compounds like this compound play a supporting role in these studies by enabling the precise measurement of drug and metabolite concentrations in plasma and brain tissue samples collected during the imaging experiments. This allows for the establishment of a clear relationship between drug exposure and target engagement.
Mechanistic Studies of Neurobiological Effects in Animal Models
Animal models are indispensable for investigating the downstream neurobiological consequences of receptor and transporter interactions. nih.govnih.gov These models allow for the examination of changes in neurochemistry, gene expression, and behavior following drug administration.
In the context of venlafaxine and its metabolites, animal models of depression and anxiety are frequently used. nih.gov For example, the reversal of reserpine-induced hypothermia in mice is a classic preclinical test for antidepressant activity. caymanchem.com Studies might investigate the effects of O-desmethylvenlafaxine on behaviors such as anhedonia (reduced pleasure-seeking), learned helplessness, and anxiety-like behaviors in rodents. nih.gov
Furthermore, microdialysis studies in freely moving animals can be used to measure changes in extracellular levels of serotonin and norepinephrine in specific brain regions following the administration of O-desmethylvenlafaxine. This provides direct evidence of the drug's effect on neurotransmitter dynamics in a living brain.
Once again, the role of this compound in these studies is primarily analytical. Its use as an internal standard ensures the accuracy of pharmacokinetic data, which is essential for interpreting the results of these complex neurobiological experiments and linking them to specific drug concentrations in the brain. nih.gov
Emerging Research Areas and Future Directions for S + O Desmethyl Venlafaxine D6
Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
The use of stable isotope-labeled compounds like S-(+)-O-Desmethyl-Venlafaxine d6 is becoming increasingly integral to the fields of metabolomics and proteomics. These disciplines focus on the large-scale study of small molecules (metabolites) and proteins, respectively, to provide a comprehensive snapshot of cellular function and physiological status. cornell.edu In this context, this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based analyses. nih.gov Its chemical properties are nearly identical to the non-deuterated (endogenous) O-desmethylvenlafaxine, but its increased mass allows it to be distinguished by the mass spectrometer. nih.gov
This distinction is crucial for accurate quantification of the metabolite in complex biological samples like plasma. nih.gov By adding a known amount of the deuterated standard to a sample, researchers can correct for variations in sample preparation and instrument response, leading to more precise and reliable data. This enhanced analytical rigor is essential for metabolomic studies aiming to identify biomarkers or understand the metabolic pathways affected by venlafaxine (B1195380). cornell.edu
Future research will likely see the expanded use of this compound in sophisticated "fluxomics" studies, a subset of metabolomics that traces the flow of metabolites through metabolic pathways. By administering deuterated venlafaxine and tracing the appearance of this compound and other downstream metabolites, researchers can gain a dynamic understanding of how the drug is processed in living systems. Similarly, in proteomics, while not directly incorporated into proteins, the precise quantification of drug metabolites afforded by deuterated standards can be correlated with changes in protein expression profiles, offering insights into the drug's mechanism of action and effects on cellular machinery. cornell.edu
Application in Microdosing and Accelerator Mass Spectrometry (AMS) for Preclinical Studies
Microdosing, the administration of sub-therapeutic doses of a drug (typically less than 100 micrograms), is a cutting-edge approach in early-phase clinical trials to evaluate a drug's pharmacokinetic profile in humans with minimal risk. nih.gov When combined with the ultra-sensitive analytical technique of Accelerator Mass Spectrometry (AMS), it allows for the detection and quantification of minute quantities of isotopically labeled drug candidates and their metabolites.
While direct evidence of this compound in formal microdosing studies is not yet widespread in published literature, its properties make it a prime candidate for such applications. The use of a deuterated, rather than a radiolabeled (e.g., ¹⁴C), tracer can offer advantages in certain preclinical and clinical contexts, avoiding radiation exposure for study subjects. The ability to precisely measure the pharmacokinetics of venlafaxine and the formation of O-desmethylvenlafaxine at very low doses would provide invaluable data for predicting therapeutic dose levels and understanding inter-individual variability in metabolism. nih.gov This is particularly relevant for venlafaxine, as its metabolism is heavily influenced by the polymorphic enzyme CYP2D6. nih.govcaymanchem.com
Development of Novel Research Tools and Probes
Beyond its role as an internal standard, this compound and other deuterated molecules are being recognized for their potential as novel research tools and probes. The deuterium (B1214612) substitution can subtly alter the physicochemical properties of a molecule, which can be exploited for specific research purposes. For instance, the increased stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic processes at the site of deuteration. musechem.com
This "kinetic isotope effect" can be a powerful tool for elucidating metabolic pathways. By strategically placing deuterium atoms on different positions of a drug molecule, researchers can investigate which sites are most susceptible to metabolic attack. While this compound has the deuterium labels on the methyl groups, which are sites of metabolism for its parent compound venlafaxine, this principle can be applied to develop a suite of deuterated probes to study various aspects of drug metabolism and transport. musechem.com
| Research Application | Role of this compound |
| Quantitative Bioanalysis | Internal standard for LC-MS to ensure accurate measurement of O-desmethylvenlafaxine in biological matrices. nih.govnih.gov |
| Metabolic Pathway Elucidation | Tracer to study the formation and clearance of O-desmethylvenlafaxine from its parent drug, venlafaxine. |
| Pharmacokinetic Modeling | Tool to precisely define the pharmacokinetic parameters of O-desmethylvenlafaxine, especially in special populations or drug-drug interaction studies. nih.gov |
Challenges and Opportunities in Deuterated Drug and Metabolite Research
The field of deuterated pharmaceuticals, while promising, is not without its challenges and opportunities. A primary challenge is the potential for "metabolic switching" or "metabolic shunting." musechem.com Slowing down metabolism at one site through deuteration can sometimes redirect metabolic processes to other parts of the molecule, potentially leading to the formation of novel metabolites with different pharmacological or toxicological profiles. musechem.com Therefore, a thorough understanding of a deuterated compound's full metabolic fate is crucial.
However, the opportunities presented by deuteration are substantial. The strategy of "deuterium switching," where a hydrogen atom in an existing drug is replaced with deuterium, has led to the development of FDA-approved drugs with improved pharmacokinetic profiles. uniupo.ituniupo.itnih.gov This approach can lead to more stable drug concentrations, reduced dosing frequency, and potentially fewer side effects.
For this compound, the opportunities lie in its continued use as a high-fidelity analytical tool and its potential role in more advanced research designs. As analytical technologies become more sensitive, the applications for precisely engineered deuterated compounds will expand. The integration of data from studies using these tools with computational modeling and systems pharmacology approaches will provide a more holistic understanding of drug action and disposition.
| Aspect | Challenge | Opportunity |
| Metabolism | Potential for metabolic switching, leading to unexpected metabolites. musechem.com | Slower metabolism can lead to improved pharmacokinetic profiles and potentially better efficacy or safety. uniupo.itnih.gov |
| Development | Higher cost of synthesis for deuterated compounds compared to their non-deuterated counterparts. | Creation of new intellectual property and development of "next-generation" drugs with improved properties. uniupo.ituniupo.it |
| Analytical | Need for highly sensitive analytical methods to detect and differentiate deuterated and non-deuterated species. | Enables highly accurate quantification in complex biological systems and facilitates advanced research like microdosing. nih.gov |
Q & A
Q. How can S-(+)-O-Desmethyl-Venlafaxine d6 be analytically distinguished from its related metabolites in pharmacokinetic studies?
Methodological Answer: Utilize high-performance liquid chromatography (HPLC) with a C18 column and mobile phases containing acetonitrile and sodium dihydrogen phosphate buffer (pH 3.0). Validate specificity by comparing retention times and spectral data against reference standards for venlafaxine, O-desmethyl-venlafaxine, and deuterated analogs. Sensitivity can be enhanced using mass spectrometry (LC-MS/MS) with transitions specific to the deuterated structure .
Q. What pharmacological role does this compound serve in serotonin-norepinephrine reuptake inhibition studies?
Methodological Answer: As the active metabolite of venlafaxine, it acts as a dual reuptake inhibitor of serotonin (SERT) and norepinephrine (NET) transporters. In vitro assays should measure inhibition constants (Ki) using radiolabeled neurotransmitters in transfected cell lines. For in vivo correlation, employ microdialysis in rodent models to quantify extracellular monoamine levels in brain regions like the prefrontal cortex .
Q. What reference standards and validation protocols are recommended for quantifying this compound in biological matrices?
Methodological Answer: Use United States Pharmacopeia (USP) reference standards for O-desmethyl-venlafaxine (CAS 93413-62-8) and its deuterated form. Validate assays for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) using spiked plasma samples. Cross-validate with independent techniques like gas chromatography (GC-MS) to confirm isotopic purity .
Advanced Research Questions
Q. What methodological challenges exist in achieving enantiomeric purity of this compound during synthesis, and how can chromatographic conditions be optimized?
Methodological Answer: Enantiomeric separation requires chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with mobile phases of hexane:isopropanol (90:10). Monitor signal-to-noise (S/N) ratios (target >300) to ensure sensitivity. Adjust column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) to resolve co-eluting R-enantiomers. Validate using circular dichroism (CD) spectroscopy .
Q. How should researchers design controlled experiments to investigate contradictory in vitro vs. in vivo activity data for this compound?
Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For in vitro-in vivo discordance, use knockout rodent models (e.g., SERT/NET-deficient mice) to isolate target effects. Pair in vitro plasma protein binding assays with in vivo pharmacokinetic sampling (AUC, Cmax) to assess free drug availability. Statistical analysis should include mixed-effects models to account for interspecies variability .
Q. What advanced analytical techniques are required to characterize metal complexation behavior of this compound in physiological conditions?
Methodological Answer: Employ pH-metric titration (25°C, 0.1 M NaNO3) to determine stability constants with divalent metals (e.g., Cu²⁺). Compare binary (drug-metal) and ternary (drug-metal-amino acid) complexes using UV-Vis spectroscopy. Calculate relative stability (%RS) via Δ log K values. For structural insights, use X-ray crystallography or DFT simulations .
Q. How can metabolic pathway contradictions be resolved when detecting this compound in environmental vs. pharmacological studies?
Methodological Answer: In wastewater studies, distinguish between human excretion and environmental degradation using isotopic labeling (d6 vs. non-deuterated forms). For pharmacological studies, apply stable isotope tracers in hepatocyte incubation assays to map CYP2D6-mediated metabolism. Use high-resolution mass spectrometry (HRMS) to identify isobaric interferences (e.g., N-oxide metabolites) .
Key Considerations for Researchers
- Experimental Reproducibility : Document HPLC column lot numbers and mobile phase preparation details to ensure inter-laboratory consistency .
- Ethical Compliance : For clinical correlations, align metabolite sampling protocols with informed consent frameworks emphasizing anonymization of donor plasma .
- Novelty Gaps : Explore understudied areas like the compound’s interaction with neurotransmitter transporters in glial cells using fluorescence resonance energy transfer (FRET) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
